[6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](piperidin-1-yl)methanone
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Overview
Description
1-[6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]PIPERIDINE is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
The synthesis of 1-[6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]PIPERIDINE involves multiple steps. One common synthetic route includes the reaction of 4-amino-5-mercapto-3-methyl-1,2,4-triazole with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with piperidine and carbon disulfide under reflux conditions to yield the desired compound .
Chemical Reactions Analysis
1-[6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can replace hydrogen atoms.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as piperidine or triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]PIPERIDINE has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for biological studies.
Medicine: Due to its pharmacological properties, it is being investigated for use in drug development, particularly as enzyme inhibitors and anti-inflammatory agents.
Industry: The compound’s unique structure allows it to be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]PIPERIDINE involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 1-[6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]PIPERIDINE include other triazolothiadiazine derivatives. These compounds share the triazole and thiadiazine rings but differ in their substituents, leading to variations in their pharmacological activities and applications. Some examples include:
Properties
Molecular Formula |
C18H23N5O2S |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
[6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H23N5O2S/c1-12-19-20-18-23(12)21-15(13-6-8-14(25-2)9-7-13)16(26-18)17(24)22-10-4-3-5-11-22/h6-9,15-16,21H,3-5,10-11H2,1-2H3 |
InChI Key |
OFVRLJSGYGIOPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1NC(C(S2)C(=O)N3CCCCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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